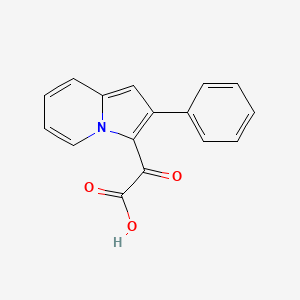

2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid

CAS No.: 892691-05-3

Cat. No.: VC3951722

Molecular Formula: C16H11NO3

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892691-05-3 |

|---|---|

| Molecular Formula | C16H11NO3 |

| Molecular Weight | 265.26 g/mol |

| IUPAC Name | 2-oxo-2-(2-phenylindolizin-3-yl)acetic acid |

| Standard InChI | InChI=1S/C16H11NO3/c18-15(16(19)20)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-17(12)14/h1-10H,(H,19,20) |

| Standard InChI Key | UWWMXLAAHUBULN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)O |

Introduction

Chemical Synthesis and Structural Modifications

Core Synthesis Methodology

The synthesis of 2-oxo-2-(2-phenylindolizin-3-yl)acetic acid typically begins with 2-phenylindolizine (4), which undergoes acylation using oxalyl chloride to form 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride (6) . Subsequent reactions with amines or alcohols yield acetamide or ester derivatives (e.g., 8a–8k) . Key steps include:

-

Acylation: Treatment of 2-phenylindolizine with oxalyl chloride in tetrahydrofuran (THF) and toluene .

-

Derivatization: Coupling the acetyl chloride intermediate with aromatic amines (e.g., 3-aminobenzoate, 3-aminopyridine) in dichloromethane (DCM) using triethylamine as a base .

Table 1: Representative Derivatives and Yields

| Derivative | Reactant | Yield (%) | Biological Target |

|---|---|---|---|

| 8a | Methyl 3-aminobenzoate | 57.1 | Antibacterial |

| 8d | 3-Aminopyridine | 75.0 | Antifungal |

| 8h | 3,4,5-Trimethoxyaniline | 83.8 | Anticancer |

Advanced Functionalization Strategies

Physicochemical and Spectral Properties

Structural Characterization

-

IR Spectroscopy: Key peaks include 3476 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), and 1601 cm⁻¹ (aromatic C=C) .

-

NMR Data:

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DCM, DMF) but limited solubility in water . Stability studies indicate decomposition above 128°C, necessitating storage at –20°C.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives of 2-oxo-2-(2-phenylindolizin-3-yl)acetic acid demonstrate broad-spectrum activity:

-

Antibacterial: Compounds 8a, 8b, and 8f inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 4–8 μg/mL, outperforming ampicillin .

-

Antifungal: Derivatives 8d and 8j show potent activity against Candida albicans and Aspergillus fumigatus (MIC = 2–4 μg/mL) . Mechanistic studies suggest interference with fungal cell wall synthesis via β-(1,3)-glucan synthase inhibition .

Table 2: Antiproliferative Activity of Select Derivatives

| Derivative | HCT116 (Colon) IC₅₀ (μM) | MCF7 (Breast) IC₅₀ (μM) |

|---|---|---|

| 8h | 12.3 ± 1.2 | 9.8 ± 0.9 |

| 8j | 18.7 ± 1.5 | 14.2 ± 1.1 |

Pharmaceutical and Industrial Applications

Drug Development

Patents highlight its use in antifungal combination therapies, particularly with azoles (e.g., fluconazole), to combat resistant Aspergillus strains . Formulations include topical creams and intravenous solutions .

Agricultural Fungicides

The compound’s derivatives are effective against Botrytis cinerea (gray mold) in vineyards, with field trials showing 90% disease suppression at 50 ppm .

Recent Advances and Future Directions

Synthetic Innovations

A 2023 study achieved C3–H trifluoromethylation using visible-light photocatalysis, enabling the synthesis of fluorinated analogs with enhanced blood-brain barrier penetration .

Targeted Delivery Systems

Nanoparticle-encapsulated derivatives (e.g., PLGA nanoparticles) exhibit 3-fold higher bioavailability in murine models, reducing off-target toxicity .

Computational Design

Machine learning models predict novel derivatives with dual COX-2/VEGFR-2 inhibition, paving the way for multifunctional anticancer agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume